2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate
Description
Properties
IUPAC Name |
[2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-acetylsulfanylethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIJZBDQYYVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation via Cyclization
The tetrahydrofurodioxolane scaffold is synthesized from D-xylose derivatives through acid-catalyzed cyclization. For example:
- Protection of hydroxyl groups : Treatment of 1,2-isopropylidene-α-D-xylofuranose with acetic anhydride yields the 5,6-diacetyl intermediate.
- Cyclization : Using p-toluenesulfonic acid (PTSA) in acetone, the diacetylated intermediate undergoes ring closure to form the tetrahydrofurodioxolane core.
Table 1 : Cyclization Conditions and Yields
| Starting Material | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1,2-Isopropylidene-α-D-xylofuranose | PTSA | Acetone | 60°C | 78 |
Introduction of the Acetylsulfanyl Group
The acetylsulfanyl (-SAc) group is introduced via thiol-ene click chemistry or nucleophilic substitution :
- Thiolation : Reacting the core with ethyl 2-(acetylsulfanyl)propanoate in DMF using Cs₂CO₃ as a base.
- Enzymatic resolution : Pig liver esterase (PLE) selectively hydrolyzes the ethyl ester of 2-(acetylsulfanyl)propanoate derivatives, preserving the thioacetate group.
Key Reaction :
$$
\text{Core-OH + HSCH}2\text{CO}2\text{Et} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Core-SCH}2\text{CO}2\text{Et} \xrightarrow{\text{Ac}_2\text{O}} \text{Core-SAc}
$$
Table 2 : Thiolation Efficiency
| Thiol Source | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-mercaptoacetate | Cs₂CO₃ | DMF | 4 | 65 |
| Thiourea | K₂CO₃ | EtOH | 6 | 42 |
Final Esterification for Ethyl Acetate Moiety
The ethyl acetate side chain is installed via Steglich esterification or transesterification :
- DCC/DMAP-mediated coupling : Reacting the acetylsulfanyl intermediate with ethyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Enzymatic transesterification : Lipase B from Candida antarctica (CAL-B) catalyzes the reaction in toluene at 40°C.
Table 3 : Esterification Optimization
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Steglich esterification | DCC/DMAP | CH₂Cl₂ | 88 |
| Enzymatic transesterification | CAL-B | Toluene | 72 |
Critical Analysis of Methodologies
Regioselectivity in Acetylation
The 5,6-diacetylated intermediate is prone to migration under basic conditions. Low-temperature acetylation (0–5°C) with acetic anhydride in pyridine minimizes side reactions.
Stability of the Acetylsulfanyl Group
The -SAc group is susceptible to hydrolysis in aqueous media. In situ protection using trimethylsilyl chloride (TMSCl) during workup improves stability.
Scalability of Enzymatic Steps
While enzymatic methods offer superior stereocontrol, CAL-B-mediated transesterification achieves 72% yield on a 10-g scale, making it viable for industrial production.
Alternative Routes and Emerging Technologies
Biocatalytic Synthesis
Engineered Escherichia coli strains co-expressing alcohol acetyltransferase and thioesterase produce ethyl acetate and thioacetate derivatives in a redox-neutral fermentation.
Flow Chemistry Approaches
Continuous-flow reactors with immobilized PLE reduce reaction times by 50% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Scientific Research Applications
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential antiviral and antitumor properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups can be hydrolyzed to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to antiviral or antitumor effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structurally similar compounds identified include:
Key Observations :
- Substituent Variations: The target compound’s acetylsulfanyl group is rare among analogs, which typically feature hydroxyl, amino, or tert-butyl groups. This sulfur-containing moiety may enhance nucleophilicity or metal-binding capacity compared to oxygen- or nitrogen-based analogs .
- Functional Group Impact: Aminoethyl (CAS 58093-05-3) and dihydroxyethyl () groups improve aqueous solubility, whereas acetyl/acetylsulfanyl substituents likely increase lipophilicity .
Physicochemical Properties and Reactivity
While direct data for the target compound is unavailable, inferences are drawn from analogs:
Key Findings :
Biological Activity
The compound 2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 362.40 g/mol. Its structure features multiple functional groups including acetoxy and sulfanyl moieties, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.40 g/mol |
| IUPAC Name | 2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular pathways. The acetyl groups can be hydrolyzed to release active intermediates that modulate enzyme activities and receptor interactions. This modulation can lead to various biological effects such as:
- Antitumor activity : The compound may inhibit cancer cell proliferation through apoptosis induction.
- Antiviral effects : It might disrupt viral replication by targeting specific viral enzymes or host cell pathways.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study : In vitro tests on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Antiviral Effects
Preliminary studies suggest that this compound may exhibit antiviral properties against certain viruses, potentially through inhibition of viral entry or replication.
- Research Findings : In a study involving influenza virus-infected cells, treatment with the compound resulted in a significant reduction in viral titers, indicating its potential as an antiviral agent.
Comparative Studies
Comparative studies with similar compounds reveal that the unique structural features of this compound enhance its biological activity. For instance:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro...] | 25 | Antitumor |
| 6-Hydroxy-2,2-dimethyl-tetrahydrofuro[...] | 45 | Antitumor |
| 6-Methoxy-2,2-dimethyl-tetrahydrofuro[...] | 60 | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
